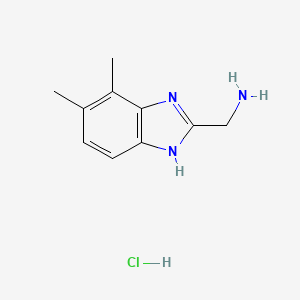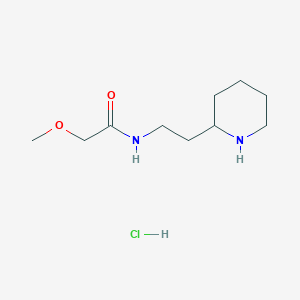![molecular formula C13H18Cl2N2S B1390167 Dihidrocloruro de isopropil[(2-fenil-1,3-tiazol-5-il)metil]amina CAS No. 1197226-05-3](/img/structure/B1390167.png)
Dihidrocloruro de isopropil[(2-fenil-1,3-tiazol-5-il)metil]amina
Descripción general
Descripción
Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is a derivative of thiazole, which is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives have been synthesized in good yields .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in various fields .Chemical Reactions Analysis
The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . This reaction has been used to synthesize various 2,5-diarylthiazole derivatives .Aplicaciones Científicas De Investigación
Actividad Antitumoral y Citotóxica
Los derivados de tiazol han sido ampliamente estudiados por su potencial en el tratamiento del cáncer debido a sus propiedades antitumorales y citotóxicas. Un estudio realizado por Gulsory y Guzeldemirci sintetizó una serie de compuestos de tiazol e informó sobre su actividad citotóxica en líneas celulares tumorales humanas, incluido el cáncer de próstata . Esto sugiere que el Dihidrocloruro de isopropil[(2-fenil-1,3-tiazol-5-il)metil]amina podría explorarse para aplicaciones antitumorales similares.
Actividad Antifúngica
Otra aplicación significativa de los derivados de tiazol se encuentra en los tratamientos antifúngicos. Narayana et al. sintetizaron una serie de compuestos de tiazol y los examinaron en busca de su actividad antifúngica . Esto indica el potencial del This compound para ser utilizado en el desarrollo de nuevos agentes antifúngicos.
Actividad Anti-VIH
Los derivados de indol, que comparten una estructura heterocíclica similar con los tiazoles, se ha informado que poseen propiedades anti-VIH. Se han realizado estudios de acoplamiento molecular sobre nuevos derivados indolílicos y oxocromenílicos de xantenona como agentes anti-VIH . Esto abre posibilidades para investigar las aplicaciones anti-VIH del This compound.
Eficiencia Citotóxica In Vitro
Los derivados de tiazol han mostrado una excelente eficiencia citotóxica in vitro, con algunos compuestos que exhiben una actividad superior en comparación con los fármacos de referencia estándar . Esto destaca el potencial del This compound para ser utilizado en estudios de citotoxicidad para el desarrollo de fármacos.
Moléculas Medicamente Relevantes
Los tiazoles son una plataforma significativa en muchas moléculas medicinalmente relevantes, incluidas las medicinas anticancerígenas de uso clínico como dabrafenib y dasatinib . La presencia de un núcleo de tiazol en el This compound podría convertirlo en un candidato para su inclusión en nuevas formulaciones medicinales.
Mecanismo De Acción
Target of Action
Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is a compound that has been synthesized for its potential biological activities Thiazole derivatives, which include this compound, have been found to have diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPTMA dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solution. In addition, it is relatively non-toxic and has low bioavailability, which makes it safe for use in laboratory experiments. However, it is important to note that IPTMA dihydrochloride has not been extensively studied, so the potential risks and side effects of using this compound in laboratory experiments are not fully understood.
Direcciones Futuras
The potential applications of IPTMA dihydrochloride are still being explored. Future research could focus on further elucidating the biochemical and physiological effects of this compound, as well as investigating its potential as a therapeutic agent for various diseases. Additionally, further research could investigate the potential of IPTMA dihydrochloride as a tool for studying protein-protein interactions and other molecular interactions in the body. Finally, research could also focus on developing more efficient synthesis methods for IPTMA dihydrochloride.
Propiedades
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S.2ClH/c1-10(2)14-8-12-9-15-13(16-12)11-6-4-3-5-7-11;;/h3-7,9-10,14H,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXNKZMEFXGBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=C(S1)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1390086.png)
![{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B1390091.png)


![[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid](/img/structure/B1390095.png)
![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)

![Methyl-(6-methyl-2-piperidin-3-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine diHCl](/img/structure/B1390098.png)
![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)
![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)
![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)
![[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride](/img/structure/B1390107.png)